hupE protein
Description
Properties
CAS No. |
147416-34-0 |
|---|---|
Molecular Formula |
C6H6N2O |
Synonyms |
hupE protein |
Origin of Product |
United States |
Genetic Organization and Molecular Biology of Hupe
Genomic Locus of the hupE Gene
The hupE gene's location within the bacterial genome is intimately linked with other genes involved in hydrogen metabolism.
Integration within the Hydrogen Uptake (Hup) Gene Cluster
The hupE gene is an integral part of the hydrogen uptake (Hup) gene cluster. nih.govresearchgate.netnih.govpnas.orgmdpi.com This cluster contains the genetic determinants required for a functional Hup system, enabling the bacterium to oxidize hydrogen. nih.govpnas.org
The 18-Gene hupSLCDEFGHIJK-hypABFCDEX Cluster
In Rhizobium leguminosarum bv. viciae, the synthesis of the hydrogen uptake system necessitates the function of an 18-gene cluster. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This cluster is organized as hupSLCDEFGHIJK-hypABFCDEX. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The hupE gene is situated within the hupSLCDEF operon, which is part of this larger cluster. nih.govresearchgate.net The hupE gene encodes a protein predicted to have six transmembrane domains, suggesting a role as a membrane protein. nih.govnih.govresearchgate.net
Symbiotic Plasmid Localization in Rhizobium leguminosarum
In Rhizobium leguminosarum bv. viciae strain UPM791, the hydrogenase gene cluster, including hupE, is located on the large symbiotic plasmid (pSym). nih.govpnas.orgoup.comoup.com This plasmid also carries genes essential for nodulation (nod) and nitrogen fixation (nif and fix). pnas.orgoup.com The localization of the hup genes on the symbiotic plasmid, alongside nif and fix genes, is consistent with the symbiotic expression pattern of the hydrogen uptake system in this bacterium. pnas.orgoup.comoup.com
Transcriptional Regulation of hupE Gene Expression
The expression of the hupE gene is subject to specific regulatory mechanisms, particularly in the context of symbiosis.
Hydrogenase Structural Gene Promoter Control
Expression of the hupE gene is controlled by the promoter of the hydrogenase structural genes, hupSL. nih.govresearchgate.net This promoter, known as hupSp, is a σ54-dependent promoter of the -24/-12 type. nih.gov Transcriptional activation from hupSp initiates upstream of the hupS gene. nih.gov
FnrN-Dependent Promoter Activity
In R. leguminosarum, hydrogenase expression is typically induced during the nitrogen fixation process in bacteroid cells within pea root nodules, driven by a NifA-dependent promoter. nih.gov To enable hydrogenase expression in cultured vegetative cells, the native NifA-dependent promoter of the hupSL operon can be replaced with the FnrN-dependent promoter of the fixN gene. nih.gov This modification results in hydrogenase synthesis being induced when cells are exposed to microaerobic conditions, indicating that hupE expression, as part of the hup operon, can be influenced by FnrN-dependent promoter activity under specific conditions. nih.gov
Response to Environmental Cues (e.g., Oxygen Availability)
The hup system in Rhizobium leguminosarum is highly regulated and responsive to environmental conditions, including oxygen availability. ontosight.ai The replacement of the NifA-dependent promoter with the FnrN-dependent promoter allows for hydrogenase synthesis under microaerobic conditions in free-living cells, highlighting the system's response to low oxygen levels. nih.gov This regulation is crucial for the bacterium to efficiently utilize hydrogen under the varying oxygen concentrations encountered during symbiosis within root nodules. ontosight.ai
Identification and Characterization of hupE2 Gene
Inspection of the genome sequence of R. leguminosarum bv. viciae strain 3841 revealed the presence of an open reading frame, initially described as pRL90274, whose predicted product is a putative transmembrane hydrogenase-related protein. nih.gov This gene was subsequently identified and named hupE2 in R. leguminosarum UPM791. nih.gov
hupE2 as a Hydrogenase-Unlinked Gene
Unlike hupE, which is part of the main hydrogenase gene cluster, the hupE2 gene is located elsewhere in the R. leguminosarum genome, specifically found in plasmid pRLUPM791b. nih.govresearchgate.net It appears as a monocistronic operon, flanked by genes not directly linked to hydrogenase biosynthesis, classifying it as a hydrogenase-unlinked gene. nih.govresearchgate.net
Independent Promoter Control of hupE2
The hupE2 gene bears an independent promoter, distinct from the promoter controlling the main hup gene cluster. nih.govresearchgate.net This independent regulatory element suggests that the expression of hupE2 is controlled separately from the structural hydrogenase genes and hupE. nih.govresearchgate.net
Protein Architecture and Structural Determinants of Hupe Function
General Structural Features of HupE Protein
HupE proteins are generally characterized by the presence of multiple transmembrane domains, anchoring them within the cellular membrane. asm.orgnih.govuniprot.org This structural feature is consistent with its proposed role in transporting nickel ions across the lipid bilayer. asm.orgnih.gov
Predicted Transmembrane Domain Organization
Bioinformatic analyses and experimental studies using translational fusions to reporter genes have indicated that HupE contains several transmembrane domains. Early predictions and studies in R. leguminosarum suggested the presence of six transmembrane domains. asm.orgnih.gov More recent work on R. leguminosarum HupE, utilizing translational fusions, demonstrated the presence of five transmembrane domains, with the N-terminal domain located in the periplasm and the C-terminal domain buried in the lipid bilayer. nih.gov The exact number and arrangement of transmembrane helices can vary slightly depending on the prediction method and the specific organism. researchgate.netresearchgate.net
| Organism | Predicted Transmembrane Domains | N-terminal Location | C-terminal Location | Source |
| Rhizobium leguminosarum | 6 | Predicted | Predicted | asm.orgnih.govresearchgate.net |
| Rhizobium leguminosarum | 5 | Periplasmic | Lipid bilayer | nih.gov |
| Azorhizobium caulinodans | 6 | Predicted | Predicted | oup.com |
| Thiomicrospira sp. | 6 | Automatic annotation | Automatic annotation | uniprot.org |
Predicted Signal Peptidase Cleavage Sites
Analysis of the amino acid sequence of HupE from various organisms often predicts the presence of a signal peptide at the N-terminus. nih.govoup.com Signal peptides are typically cleaved by signal peptidases, facilitating the translocation of the protein across or insertion into the membrane. wikipedia.orgsignalpeptide.denih.gov For Azorhizobium caulinodans HupE, a canonical signal peptide and its cleavage site have been predicted. oup.com Similarly, a predicted signal peptide is noted for R. leguminosarum HupE, and hypothetical models of its mature topology are based on the assumption that this signal peptide is cleaved. nih.govresearchgate.net
Conserved Amino Acid Motifs Critical for HupE Activity
Sequence comparisons of HupE proteins from different bacteria have revealed conserved amino acid motifs that are crucial for their function, particularly in nickel transport. asm.orgrsc.orguniprot.org
Identification of Essential Histidine Residues
Histidine residues are frequently involved in metal binding due to the imidazole (B134444) ring in their side chain. kenyon.edunih.gov Site-directed mutagenesis studies on R. leguminosarum HupE have identified several histidine residues that are essential for nickel uptake activity. asm.orgnih.gov These essential histidine residues are often located within conserved motifs. asm.orgrsc.org
Functional Implications of HX(5)DH and FHGX[AV]HGXE Motifs
Two prominent conserved motifs identified in HupE/UreJ family proteins are HX(5)DH and FHGX[AV]HGXE. asm.orgrsc.orguniprot.org The HX(5)DH motif (where X is any amino acid) is located in transmembrane domain I and contains histidine and aspartate residues. asm.org This motif is similar to those found in other nickel permeases like NixA and HoxN, suggesting its involvement in nickel coordination or transport. oup.com Mutagenesis of histidine residues within this motif has been shown to affect HupE functionality. asm.orgresearchgate.net The FHGX[AV]HGXE motif is found in transmembrane domain IV and appears to be a specific signature for the HupE/UreJ family of permeases. asm.orgrsc.org Histidine residues within this motif are also considered essential for nickel transport activity. asm.orgrsc.org These conserved motifs, particularly the histidine residues they contain, are thought to play vital roles in the binding and translocation of nickel ions across the membrane. asm.orgrsc.orgnih.gov
Active Site Characterization and Substrate Binding Elements
While HupE is primarily characterized as a nickel transporter, some search results also mention "HypE" in the context of hydrogenase maturation and cyanide ligand synthesis. It is important to distinguish between HupE (nickel permease) and HypE (hydrogenase maturation protein involved in cyanide synthesis). Based on the provided outline and citations, the focus is on HupE as a nickel transporter. The active site of HupE, in its role as a nickel permease, is where nickel ions are recognized and bound for transport. nih.gov Studies on R. leguminosarum HupE have characterized it as a medium-affinity permease for Ni(II) ions. nih.gov Nickel transport mediated by HupE is highly specific, being inhibited by Cu(2+) but not significantly by other similar cations like Mn(2+), Zn(2+), or Co(2+). nih.gov Site-directed mutagenesis has helped identify specific residues critical for nickel uptake, including several histidine, aspartate, glutamate (B1630785), and phenylalanine residues (H36, D42, H43, F69, E90, H130, and E133 in R. leguminosarum HupE). nih.gov These residues likely contribute to the nickel binding site and the mechanism of transport. The protein functions as an energy-independent diffusion facilitator for Ni(II) uptake. nih.gov
Role of C-Terminal Cysteine (e.g., Cys336 in E. coli HypE)
In the context of bacterial hydrogenase maturation, specifically in Escherichia coli, the HypE protein contains a catalytically essential cysteine residue at its C-terminus, denoted as Cys336. This residue plays a critical role in the mechanism of cyanide ligand synthesis. HypE, in conjunction with HypF, catalyzes the synthesis of the CN ligands required for the active site iron of [NiFe]-hydrogenases. uniprot.org Initially, HypF transfers a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the C-terminal cysteine of HypE, forming a protein-S-carboxamide. researchgate.netuniprot.org Subsequently, HypE catalyzes the ATP-dependent dehydration of this thiocarbamate intermediate to a thiocyanate (B1210189) group. uniprot.orgresearchgate.netnih.govpnnl.gov This thiocyanate bound to Cys336 on HypE serves as the direct precursor for the cyanide ligands in the hydrogenase active site. researchgate.net
Structural analysis of E. coli HypE at 2.0-Å resolution reveals that the C-terminal Cys336 is internalized within a deep cleft at the dimer interface, buried between the N- and C-terminal domains of the protein. nih.govasm.orgnih.gov This positioning is crucial as it completes the active site of HypE for the dehydration reaction. asm.org For the subsequent transfer of the cyano group to the HypC-HypD complex, the C-terminus of HypE must become accessible to its partner proteins. pnnl.govasm.org The formation of the HypCDE ternary complex is reported to induce conformational changes in HypE, causing the C-terminal tail to adopt an outward conformation that favors cyanide transfer. pnnl.govmdpi.com
The C-terminal sequence motif 333PR(I/V)C336, which includes the catalytically important Cys336, is conserved in HypE sequences across various organisms. nih.gov
ATP Binding Pocket and Related Residues
The enzymatic activity of HypE in catalyzing the dehydration of the thiocarbamate to thiocyanate is ATP-dependent. uniprot.orgresearchgate.netnih.govpnnl.gov The crystal structure of E. coli HypE, exhibiting a fold similar to that of PurM and ThiL, provides insights into the putative ATP binding site. nih.govasm.org Based on structural comparisons with ThiL and PurM and the conservation of residues near the active site, specific HypE residues are proposed to be involved in interactions with the carbamoyl group, Mg2+, and ATP. nih.gov An E. coli mutant HypE variant with amino acid replacements in the nucleoside triphosphate binding region showed a lack of intrinsic ATPase activity. mdpi.com
In human HYPE, a FIC-domain containing protein, the ATP binding pocket has been characterized through crystal structures with bound ATP and ADP. nih.govresearchgate.net The adenosine (B11128) moiety of ATP and ADP is stabilized in a hydrophobic pocket formed by residues such as Val360, Leu403, and Val316. nih.gov Direct coordination also involves residues like Asn407. nih.gov The α-phosphate of the nucleotide is accommodated by the GNG anion hole (residues 368–370) through hydrogen bonds to the polypeptide backbone. nih.gov A Mg2+ ion, visible in structures with bound ATP, bridges the α- and β-phosphates and is coordinated by the conserved Asp367 side chain. nih.gov The conserved arginine residue at the C-terminal side of the FIC catalytic loop, Arg374, is critical for binding the γ-phosphate and forms hydrogen bonds with the ribose ring. nih.gov
Interestingly, in human HYPE, an inhibitory glutamate residue, Glu234, located in an inhibitory α-helix (αinh), is positioned near the catalytic loop and obstructs ATP binding by competing with the Arg374/γ-phosphate interaction. nih.govresearchgate.netmdpi.com This suggests a mechanism of autoinhibition in wild-type HYPE, which can be relieved, for example, by replacing Glu234 with glycine, leading to increased AMPylation activity. mdpi.comtandfonline.comnih.gov The inhibitory motif (S/T)xxxE(G/N) is conserved in HYPE proteins. nih.govmdpi.com
Molecular Mechanisms of Hupe Protein Function
HupE as a Nickel Permease and Transporter
HupE is characterized as a nickel permease and transporter, facilitating the movement of nickel ions across the bacterial membrane. asm.orgresearchgate.net This transport is essential because nickel is a required microelement for the synthesis of several metalloenzymes, including hydrogenases and ureases, and its availability in natural environments is often limited. asm.org
HupE exhibits specificity for nickel ion uptake. researchgate.netresearchgate.net Studies on Rhizobium leguminosarum HupE have shown it to be a medium-affinity permease with an apparent Km in the nanomolar range for Ni²⁺. researchgate.netoup.comupm.es This uptake is largely unaffected by the presence of similar divalent cations such as Mn²⁺, Zn²⁺, or Co²⁺, although it can be inhibited by Cu²⁺. researchgate.net This high specificity ensures that the bacterium can acquire the necessary nickel for metalloenzyme synthesis even in environments with competing metal ions.
HupE functions as an energy-independent diffusion facilitator for the uptake of Ni(II) ions. researchgate.netoup.com This mechanism contrasts with energy-dependent transport systems like ABC transporters. HupE is predicted to contain multiple transmembrane domains, typically six, which are characteristic features of membrane transport proteins. asm.orgresearchgate.netebi.ac.uk Site-directed mutagenesis studies have identified specific amino acid residues, particularly histidine residues within conserved motifs (e.g., HX₅DH and FHGX[AV]HGXE), that are essential for HupE functionality and nickel uptake. asm.orgnih.gov These residues are likely involved in coordinating the nickel ion during its translocation across the membrane.
Table 1: Key Amino Acid Residues Involved in R. leguminosarum HupE-Mediated Nickel Uptake
| Residue Position | Conserved Motif | Proposed Role in Nickel Uptake | Supporting Evidence |
| H36 | HX₅DH | Essential for functionality | Site-directed mutagenesis researchgate.net |
| D42 | HX₅DH | Essential for functionality | Site-directed mutagenesis researchgate.net |
| H43 | HX₅DH | Essential for functionality | Site-directed mutagenesis researchgate.net |
| F69 | FHGX[AV]HGXE | Essential for functionality | Site-directed mutagenesis researchgate.net |
| E90 | Not specified motif | Essential for functionality | Site-directed mutagenesis researchgate.net |
| H130 | FHGX[AV]HGXE | Essential for functionality | Site-directed mutagenesis asm.orgresearchgate.net |
| E133 | FHGX[AV]HGXE | Essential for functionality | Site-directed mutagenesis researchgate.net |
Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.
HupE belongs to the HupE/UreJ family of single-component metal permeases. asm.orgresearchgate.netebi.ac.ukebi.ac.uktheseed.org While HupE does not show significant sequence similarity to NiCoT permeases like HoxN from Ralstonia eutropha or HupN from Bradyrhizobium japonicum, these permeases can be functionally equivalent in their ability to support hydrogenase synthesis by transporting nickel. asm.orgresearchgate.netresearchgate.net Both HupE and HupN have been shown to facilitate nickel uptake specifically for hydrogenase metalation. researchgate.net This suggests convergent evolution of nickel transport systems dedicated to specific metalloenzyme maturation pathways.
Mechanisms of Nickel Transport across Membranes
Involvement in [NiFe] Hydrogenase Maturation Pathway
Beyond its role in nickel uptake, HupE is a critical accessory protein involved in the complex maturation pathway of [NiFe] hydrogenases. asm.orgnih.govebi.ac.ukasm.orgwikipedia.orgnih.govacs.org This pathway requires the concerted action of several hyp (hydrogenase pleiotropically acting) proteins to assemble the unique NiFe(CN)₂CO active site. wikipedia.orgacs.orgpnas.org
HupE, in conjunction with the accessory protein HypF, catalyzes the synthesis of the cyano (CN) ligands, which are essential components of the [NiFe] hydrogenase active site. asm.orgnih.govebi.ac.ukasm.orgwikipedia.orgnih.govacs.orgpnas.orguniprot.orgresearchgate.netnih.govnih.govresearchgate.netfigshare.com This is a remarkable process as cyanide is typically considered toxic. The synthesis involves the conversion of a carbamoyl (B1232498) moiety into a thiocyanate (B1210189) group, which serves as the source of the cyanide ligands. ebi.ac.ukpnas.orguniprot.orgnih.gov
A key step in the synthesis of the cyano ligands is the ATP-dependent dehydration reaction catalyzed by HypE (HupE). asm.orgnih.govebi.ac.ukpnas.orguniprot.orgnih.govfigshare.comasm.orgnih.gov HypF initially transfers a carbamoyl group from carbamoyl phosphate (B84403) to the C-terminal cysteine residue of HypE, forming a thiocarbamate. ebi.ac.ukpnas.orguniprot.orgnih.govasm.org HypE then catalyzes the ATP-dependent dehydration of this thiocarbamate to form a thiocyanate group, which remains covalently attached to HypE. ebi.ac.ukpnas.orguniprot.orgnih.govasm.orgnih.gov This reaction involves the phosphorylation of the thiocarbamate oxygen and subsequent proton abstraction, leading to the formation of the cyano group. asm.orgnih.gov Crystal structures of HypE have provided insights into the catalytic mechanism, identifying conserved residues involved in ATP binding and the dehydration reaction. asm.orgpnas.orgnih.gov The cyano group is subsequently transferred from HypE to the HypC-HypD complex, which is involved in assembling the Fe(CN)₂CO moiety and inserting it into the hydrogenase large subunit. acs.orguniprot.orgnih.govasm.org
Table 2: Overview of HypE's Role in Cyano Ligand Synthesis
| Step | Proteins Involved | Substrate(s) | Product(s) | Energy Requirement | Details |
| Carbamoyl Transfer | HypF, HypE | Carbamoyl phosphate | HypE-thiocarbamate | No (transfer) | HypF transfers carbamoyl group to HypE's C-terminal cysteine. ebi.ac.ukpnas.orguniprot.orgnih.govasm.org |
| ATP-Dependent Dehydration | HypE | HypE-thiocarbamate | HypE-thiocyanate | ATP hydrolysis | HypE catalyzes dehydration to form thiocyanate. ebi.ac.ukpnas.orguniprot.orgnih.govasm.orgnih.gov |
| Cyano Group Transfer | HypE, HypC, HypD | HypE-thiocyanate | Fe(CN)₂CO moiety | Not directly by HypE | Thiocyanate transferred to HypCD complex for Fe cofactor assembly. acs.orguniprot.orgnih.govasm.org |
Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.
Proposed Thiocarbamic Phosphoanhydride Intermediate
The mechanism by which HypE catalyzes the dehydration of the thiocarbamate involves the formation of a proposed thiocarbamic phosphoanhydride intermediate. nih.govresearchgate.net In this reaction, phosphotransfer from a Mg²⁺-ATP complex leads to the phosphorylation of the amide oxygen of the thiocarbamate substrate, which is covalently linked to the C-terminal cysteine of HypE. nih.gov This results in the formation of a phosphoryl anhydride (B1165640) intermediate. nih.gov This intermediate is thought to be stabilized by specific residues within the HypE active site, such as Thr223 and Lys133 in Escherichia coli HypE. nih.govresearchgate.net The formation of such a phosphoanhydride intermediate is a feature shared with other enzymes in the PurM family, to which HypE belongs. nih.govpnas.orgpnas.org
Protein-Protein Interactions in the Maturation Cascade
The function of HypE is intricately linked to its interactions with other proteins in the hydrogenase maturation pathway. HypE does not act in isolation but rather participates in dynamic protein complexes that facilitate the sequential steps of cyano group synthesis and incorporation. nih.govacs.orgasm.orgnih.gov
Formation and Role of the HypE-HypF Complex
A crucial interaction for HypE is the formation of a complex with HypF. nih.govasm.org This interaction is essential for the synthesis of the CN group. nih.gov HypF, a carbamoyl transferase, utilizes carbamoyl phosphate as a substrate and transfers the carbamoyl moiety to the C-terminal cysteine of HypE. pnas.orgnih.govuniprot.org This transfer occurs while HypF and HypE are bound to each other. asm.org The formation of the HypE-HypF complex facilitates this specific transfer reaction, ensuring that the carbamoyl group is correctly positioned for subsequent dehydration by HypE. nih.govnih.gov Studies have shown that HypE and HypF associate to form a hetero-oligomeric complex, predominantly a [EF]₂ heterotetramer, which exists in equilibrium with an EF heterodimer. asm.orgpdbj.org This complex formation involves conformational changes that are thought to facilitate the carbamate (B1207046) transfer. asm.orgpdbj.org The interaction between HypE and HypF has been characterized, revealing a dissociation constant (Kd) of approximately 400 nM in E. coli. asm.orgpdbj.orgnih.gov
| Protein Complex | Stoichiometry (Predominant) | Dissociation Constant (Kd) | Role in Maturation |
| HypE-HypF | [EF]₂ Heterotetramer | ~400 nM (E. coli) asm.orgpdbj.orgnih.gov | Carbamoyl transfer from HypF to HypE |
Transfer of Carbamoyl Moiety from HypF to HypE
The transfer of the carbamoyl moiety from HypF to the C-terminal cysteine of HypE is a critical step initiated within the HypE-HypF complex. nih.govasm.org HypF catalyzes this transfer, using carbamoyl phosphate as the initial source of the carbamoyl group. pnas.orgnih.govuniprot.org This reaction involves the formation of intermediates, including carbamate and carbamoyladenylate, before the carbamoyl group is finally transferred to the thiol group of the C-terminal cysteine residue on HypE, resulting in the formation of a protein-S-carboxamide (thiocarbamate). nih.govuniprot.orguniprot.org The structural arrangement within the HypE-HypF complex is crucial, allowing the C-terminal cysteine of HypE to access the S-carbamoylation active site within HypF. nih.gov
Interaction with HypC-HypD Complex for Cyano Group Transfer
Following the synthesis of the thiocyanate group on HypE, the cyano group must be transferred to the iron atom within the developing [NiFe] hydrogenase active site. This transfer is mediated through the interaction of HypE with the HypC-HypD complex. nih.govpnas.orgasm.orgnih.gov The HypC-HypD complex serves as a scaffold for the assembly of the Fe(CN)₂CO moiety and is essential for the transfer of the CN group to iron. pnas.orgacs.orgepfl.chcore.ac.uk HypE, carrying the thiocyanate, interacts with the HypC-HypD complex to deliver the cyano group to the iron bound by HypC and HypD. nih.govnih.govepfl.ch This interaction is necessary for the subsequent incorporation of the cyano ligands into the hydrogenase large subunit. nih.govasm.org Studies have shown that a transient complex formation between HypC, HypD, and HypE occurs, and this ternary complex formation is thought to render the HypE conformation favorable for cyanide transfer. core.ac.ukacs.org
Broader Protein Interaction Network within Hydrogenase Maturation
| Protein Partner(s) of HypE | Role in Interaction | Outcome of Interaction |
| HypF | Carbamoyl transferase | Formation of HypE-thiocarbamate nih.govpnas.orgnih.govuniprot.org |
| HypC-HypD complex | Scaffold for Fe(CN)₂CO assembly, Iron binding | Transfer of cyano group from HypE to iron nih.govpnas.orgacs.orgnih.govepfl.chcore.ac.uk |
| Other Hyp proteins (HypA, HypB, etc.) | Various roles in metal insertion and maturation | Coordinated assembly of the [NiFe] hydrogenase active site acs.orgacs.orgasm.orgnih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| HypE protein | Not applicable (Protein, not a small molecule) |
| HupE protein | Not applicable (Protein, not a small molecule) |
| HypF protein | CID 23674140 chem960.com (Note: This CID is for a specific HypF sequence, not a general entry for the protein family. Protein entries are typically in UniProt, not PubChem Compounds.) |
| HypC protein | Not applicable (Protein, not a small molecule) |
| HypD protein | Not applicable (Protein, not a small molecule) |
| Carbamoyl phosphate | CID 280 nih.gov |
| ATP | CID 5957 |
| Thiocyanate | CID 10477 |
| AMP | CID 6083 |
| Phosphate | CID 1061 |
| Diphosphate | CID 1089 |
| Iron (Fe) | CID 23994 |
| Nickel (Ni) | CID 23995 |
| Carbon Monoxide (CO) | CID 281 |
| Cyanide (CN) | CID 796 |
Note: PubChem primarily focuses on chemical substances and small molecules. Proteins like HypE, HypF, HypC, and HypD are typically cataloged in protein databases such as UniProt. The PubChem CIDs provided for proteins like HypF may refer to specific entries related to sequences or associated small molecules, rather than a general CID for the protein itself.
HupE protein, also referred to as HypE, is a crucial accessory protein involved in the complex maturation process of [NiFe] hydrogenases. These enzymes are vital for hydrogen metabolism in various microorganisms, catalyzing the reversible conversion of molecular hydrogen into protons and electrons. nih.govpnas.orgacs.org [NiFe] hydrogenases contain a unique active site featuring a nickel-iron center coordinated by non-protein ligands, including two cyanide (CN) and one carbon monoxide (CO) molecule. HypE, in conjunction with other Hyp proteins, plays a central role in the biosynthesis and incorporation of the cyano ligands into this active site. nih.govpnas.orgacs.org
HypE functions as an ATP-dependent dehydratase, catalyzing a key step in the synthesis of the cyano ligands. nih.govpnas.org The substrate for HypE is a carbamoyl moiety covalently attached to the C-terminal cysteine residue of HypE itself, forming a thiocarbamate. nih.govpnas.org HypE then dehydrates this thiocarbamate to produce a thiocyanate group, which serves as the direct precursor for the cyanide ligands. pnas.orgresearchgate.net This reaction is coupled with ATP hydrolysis, highlighting the energy requirement for this crucial maturation step. nih.govasm.org
Proposed Thiocarbamic Phosphoanhydride Intermediate
The mechanism by which HypE catalyzes the dehydration of the thiocarbamate involves the formation of a proposed thiocarbamic phosphoanhydride intermediate. nih.govresearchgate.net In this reaction, phosphotransfer from a Mg²⁺-ATP complex leads to the phosphorylation of the amide oxygen of the thiocarbamate substrate, which is covalently linked to the C-terminal cysteine of HypE. nih.gov This results in the formation of a phosphoryl anhydride intermediate. nih.gov This intermediate is thought to be stabilized by specific residues within the HypE active site, such as Thr223 and Lys133 in Escherichia coli HypE. nih.govresearchgate.net The formation of such a phosphoanhydride intermediate is a feature shared with other enzymes in the PurM family, to which HypE belongs. nih.govpnas.orgpnas.org
Protein-Protein Interactions in the Maturation Cascade
The function of HypE is intricately linked to its interactions with other proteins in the hydrogenase maturation pathway. HypE does not act in isolation but rather participates in dynamic protein complexes that facilitate the sequential steps of cyano group synthesis and incorporation. nih.govacs.orgasm.orgnih.gov
Formation and Role of the HypE-HypF Complex
A crucial interaction for HypE is the formation of a complex with HypF. nih.govasm.org This interaction is essential for the synthesis of the CN group. nih.gov HypF, a carbamoyl transferase, utilizes carbamoyl phosphate as a substrate and transfers the carbamoyl moiety to the C-terminal cysteine of HypE. pnas.orgnih.govuniprot.org This transfer occurs while HypF and HypE are bound to each other. asm.org The formation of the HypE-HypF complex facilitates this specific transfer reaction, ensuring that the carbamoyl group is correctly positioned for subsequent dehydration by HypE. nih.govnih.gov Studies have shown that HypE and HypF associate to form a hetero-oligomeric complex, predominantly consisting of a [EF]₂ heterotetramer which exists in a dynamic equilibrium with the EF heterodimer. asm.orgpdbj.org This complex formation involves conformational changes that are thought to facilitate the carbamate transfer. asm.orgpdbj.org The interaction between HypE and HypF has been characterized, revealing a dissociation constant (Kd) of approximately 400 nM in E. coli. asm.orgpdbj.orgnih.gov
| Protein Complex | Stoichiometry (Predominant) | Dissociation Constant (Kd) | Role in Maturation |
|---|---|---|---|
| HypE-HypF | [EF]₂ Heterotetramer | ~400 nM (E. coli) asm.orgpdbj.orgnih.gov | Carbamoyl transfer from HypF to HypE |
Transfer of Carbamoyl Moiety from HypF to HypE
The transfer of the carbamoyl moiety from HypF to the C-terminal cysteine of HypE is a critical step initiated within the HypE-HypF complex. nih.govasm.org HypF catalyzes this transfer, using carbamoyl phosphate as the initial source of the carbamoyl group. pnas.orgnih.govuniprot.org This reaction involves the formation of intermediates, including carbamate and carbamoyladenylate, before the carbamoyl group is finally transferred to the thiol group of the C-terminal cysteine residue on HypE, resulting in the formation of a protein-S-carboxamide (thiocarbamate). nih.govuniprot.orguniprot.org The structural arrangement within the HypE-HypF complex is crucial, allowing the C-terminal cysteine of HypE to access the S-carbamoylation active site within HypF. nih.gov
Interaction with HypC-HypD Complex for Cyano Group Transfer
Following the synthesis of the thiocyanate group on HypE, the cyano group must be transferred to the iron atom within the developing [NiFe] hydrogenase active site. This transfer is mediated through the interaction of HypE with the HypC-HypD complex. nih.govpnas.orgasm.orgnih.gov The HypC-HypD complex serves as a scaffold for the assembly of the Fe(CN)₂CO moiety and is essential for the transfer of the CN group to iron. pnas.orgacs.orgepfl.chcore.ac.uk HypE, carrying the thiocyanate, interacts with the HypC-HypD complex to deliver the cyano group to the iron bound by HypC and HypD. nih.govnih.govepfl.ch This interaction is necessary for the subsequent incorporation of the cyano ligands into the hydrogenase large subunit. nih.govasm.org Studies have shown that a transient complex formation between HypC, HypD, and HypE occurs, and this ternary complex formation is thought to render the HypE conformation favorable for cyanide transfer. core.ac.ukacs.org
| Protein Partner(s) of HypE | Role in Interaction | Outcome of Interaction |
|---|---|---|
| HypF | Carbamoyl transferase | Formation of HypE-thiocarbamate nih.govpnas.orgnih.govuniprot.org |
| HypC-HypD complex | Scaffold for Fe(CN)₂CO assembly, Iron binding | Transfer of cyano group from HypE to iron nih.govpnas.orgacs.orgnih.govepfl.chcore.ac.uk |
| Other Hyp proteins (HypA, HypB, etc.) | Various roles in metal insertion and maturation | Coordinated assembly of the [NiFe] hydrogenase active site acs.orgacs.orgasm.orgnih.gov |
Biological Significance and Physiological Roles of Hupe
Contribution to Energy Conservation in Nitrogen-Fixing Bacteria
Nitrogen fixation, the process by which atmospheric nitrogen is converted into ammonia, is an energy-intensive process carried out by the nitrogenase enzyme. A significant byproduct of this reaction is hydrogen gas (H₂), representing a considerable loss of energy for the bacterium. mdpi.comcutm.ac.in The HupE protein is integral to the hydrogen uptake (Hup) system, which is specifically designed to mitigate this energy loss by recycling the evolved hydrogen. mdpi.comcutm.ac.in
The electrons recovered through the oxidation of hydrogen via the Hup system are channeled back into the bacterial respiratory chain. ontosight.ai This influx of electrons directly contributes to increasing the efficiency of the respiratory chain, the primary site of ATP synthesis in aerobic respiration and crucial for energy generation in bacteria. ontosight.ainih.govuniprot.org [NiFe] hydrogenases are understood to play a crucial role in energy-conservation processes, likely by influencing and regulating the flow of electrons through the electron transport chain. mdpi.com While studies on mitochondrial respiratory chain supercomplexes in eukaryotes highlight how the assembly of complexes can improve electron transfer efficiency, the principle of optimizing electron transport for enhanced energy production is relevant to bacterial systems involving proteins like HupE. mdpi.com
Recycling of Hydrogen Gas (H2) and Electron Flux
Impact on Symbiotic Nitrogen Fixation
The symbiotic relationship between rhizobia and legume plants, leading to the formation of root nodules where nitrogen fixation occurs, is profoundly impacted by the presence and function of the HupE protein. researchgate.netresearchgate.netcutm.ac.infrontiersin.orgvib.be HupE is considered essential for successful symbiotic nitrogen fixation. mdpi.comresearchgate.net Its role extends beyond just hydrogen recycling; it is required for proper root nodule formation and contributes to the bacterium's cellular processes that support nitrogen fixation capacity and electron transfer within the symbiosis. mdpi.com
The ability of the Hup system, facilitated by HupE, to oxidize the H₂ produced during nitrogen fixation directly increases the efficiency of this vital process in legume symbioses. ontosight.ai The loss of energy through hydrogen evolution is a limiting factor for nitrogen fixation efficiency, and its recycling by the Hup system minimizes this limitation. mdpi.comcutm.ac.in Research on Mesorhizobium huakuii demonstrated the critical role of HupE; a mutant lacking a functional hypE gene showed a severely impaired symbiotic ability, resulting in a 47% reduction in nitrogen fixation capacity compared to the wild-type strain. mdpi.comresearchgate.net This highlights the direct correlation between HupE function and the efficiency of nitrogen fixation within the symbiotic context. The presence of nickel, a metal required for the activity of Hup hydrogenases, has also been shown to enhance the effectiveness of symbiotic nitrogen fixation in hydrogenase-containing species. frontiersin.org
Detailed findings from a study on Mesorhizobium huakuii demonstrate the impact of a hypE mutation on symbiotic nitrogen fixation:
| Strain | Nitrogen Fixation Capacity (% of Wild Type) | Nodule Phenotype |
| Wild Type | 100% | Normal nodules |
| hypE Mutant | 53% | Smaller, abnormal nodules with disintegrating and prematurely senescent bacteroids mdpi.comresearchgate.net |
The increased efficiency of nitrogen fixation mediated by the Hup system and HupE directly benefits the host plant. ontosight.ai By providing a more efficient supply of reduced nitrogen (ammonia), the symbiotic relationship supports enhanced plant growth. Symbiotic nitrogen fixation by rhizobia is a cornerstone of sustainable agriculture, contributing significantly to global nitrogen cycling and acting as a natural and environmentally friendly way to maintain and improve soil fertility without relying heavily on synthetic nitrogen fertilizers. researchgate.netresearchgate.netcutm.ac.invib.be Understanding the function and regulation of proteins like HupE can pave the way for developing more efficient and sustainable agricultural practices, particularly in optimizing the use of legume crops and their associated microorganisms for improved soil fertility. ontosight.ai Plant growth-promoting bacteria (PGPB), which include nitrogen fixers, are known to boost plant development and contribute to soil health and fertility through various mechanisms, including nitrogen fixation. frontiersin.org Improved soil fertility, in turn, leads to enhanced plant growth, yield, and even protein content in crops. frontiersin.orgmdpi.comquora.com
Increased Efficiency of Nitrogen Fixation in Legume Symbioses
Role in Bacterial Detoxification
Beyond its roles in energy conservation and symbiotic efficiency, the HupE protein also plays independent roles in bacterial detoxification processes. mdpi.comresearchgate.net Specifically, HupE is required for cellular detoxification in the context of maintaining nitrogen fixation capacity and facilitating electron transfer. mdpi.com Research indicates that a hypE mutant exhibits decreased antioxidative capacity when exposed to hydrogen peroxide (H₂O₂) induced oxidative damage. mdpi.com Furthermore, the absence of functional HypE was associated with a significant decrease (73.7%) in the H₂O₂ content within nodules. mdpi.com This suggests a direct or indirect involvement of HupE in mitigating oxidative stress, which can be generated during metabolic processes, including electron transport. HypE is considered to play a prominent role in the detoxification mechanisms within rhizobial bacteroids, the differentiated, nitrogen-fixing form of rhizobia within root nodules. mdpi.com Bacteria, in general, require robust detoxification strategies to handle various toxic substances, including reactive oxygen species and potentially excess metals, and proteins are essential for the enzymatic reactions involved in detoxification pathways. nih.govmedicalnewstoday.combarebiology.com Proteins located on cell membranes can also interact with metal ions, helping to reduce oxidative stress damage in plants in symbiotic associations. mdpi.com
Detailed findings regarding the detoxification role of HupE in Mesorhizobium huakuii:
| Strain | Antioxidative Capacity (under H₂O₂ stress) | Nodule H₂O₂ Content (% of Wild Type) |
| Wild Type | Normal | 100% |
| hypE Mutant | Decreased mdpi.com | 26.3% mdpi.com |
Influence on Bacteroid Differentiation and Senescence
The HupE protein, particularly through its role in hydrogenase maturation and activity, significantly influences the differentiation and longevity of bacteroids within legume root nodules. Bacteroids are the differentiated, nitrogen-fixing form of rhizobia residing symbiotically within plant cells. researchgate.net Studies on Mesorhizobium huakuii have demonstrated that a mutation in the hypE gene, which is essential for hydrogenase maturation, severely impairs symbiotic ability. mdpi.comnih.gov
Functional Requirements under Different Environmental Conditions
The functional requirements and activity of the HupE protein are influenced by the environmental conditions experienced by rhizobia, particularly distinguishing between free-living states and the symbiotic environment within root nodules.
Activity in Free-Living Bacterial Cells
In their free-living state in the soil, some rhizobia strains possessing the Hup system can exhibit hydrogenase activity, particularly under microaerobic conditions. nih.govasm.orgoup.comasm.org HupE has been shown to be required for this hydrogenase activity in free-living Rhizobium leguminosarum. nih.govnih.govasm.org The ability to transport nickel via HupE is necessary for the assembly of functional hydrogenase even outside the symbiotic environment. nih.govnih.gov However, the impact of hupE mutations on the growth of free-living bacteria can be less pronounced compared to their effect on symbiotic efficiency. mdpi.comnih.gov For instance, a hypE mutant of Mesorhizobium huakuii showed only a slightly faster growth rate in free-living conditions but a decreased capacity to handle oxidative stress. mdpi.comnih.gov
Activity in Symbiotic Bacteroid Cells within Nodules
The symbiotic environment within legume nodules represents a distinct niche with specific requirements for bacterial function. HupE is essential for the high levels of hydrogenase activity observed in symbiotic bacteroids, which is crucial for energy recovery from nitrogen fixation. ontosight.ainih.govnih.govasm.orgmdpi.comnih.gov The expression of the hypE gene is significantly upregulated during the development of root nodules, with expression levels peaking during the later stages of nodule maturity when nitrogen fixation is maximal. mdpi.comnih.gov
Interestingly, the requirement for HupE in symbiotic hydrogenase activity can exhibit host-dependent variations. In Rhizobium leguminosarum, while a hupE mutant showed reduced symbiotic hydrogenase activity in nodules of lentil (Lens culinaris), this reduction was not observed in pea (Pisum sativum) nodules. nih.govnih.govasm.org This suggests that the availability or transport of nickel within the nodule, potentially influenced by the host plant, can impact the functional requirement for HupE during symbiosis. nih.govresearchgate.net
Adaptations to Oxygen and Hydrogen Concentrations
The activity of the Hup system, and consequently the functional requirement for HupE, is intrinsically linked to the concentrations of oxygen and hydrogen in the bacterial environment. Nitrogen fixation by nitrogenase is sensitive to oxygen, and the symbiotic environment within nodules is characterized by low oxygen tension (microaerobicity). researchgate.net Hydrogenase activity, which utilizes the hydrogen produced by nitrogenase, is typically induced and functions optimally under these microaerobic conditions. nih.govasm.orgoup.comresearchgate.net
HupE's role as a nickel transporter is fundamental to the assembly of the [NiFe] hydrogenase enzyme that catalyzes the H₂ uptake reaction. nih.govnih.govnih.gov By enabling the formation of functional hydrogenase, HupE indirectly contributes to the bacterium's ability to metabolize hydrogen, which is produced in significant amounts during nitrogen fixation under the low oxygen conditions prevalent in active nodules. ontosight.ai The responsiveness of the Hup system to environmental cues, including oxygen and hydrogen levels, highlights the adaptive significance of HupE in optimizing energy metabolism and supporting efficient nitrogen fixation within the dynamic environment of the legume nodule. ontosight.ai
Data Tables
| Functional Category | Number of Differentially Expressed Proteins in hypE Mutant (Mesorhizobium huakuii) mdpi.comnih.gov |
| Stress Response and Virulence | 21 |
| Transporter Activity | 21 |
| Energy and Nitrogen Metabolism | 18 |
| Other | 30 |
| Total | 90 |
| Nickel Transport Kinetics of Rhizobium leguminosarum HupE (in E. coli expression system) nih.gov |
| Apparent Km for Ni²⁺ |
| Vmax |
Methodologies for Investigating Hupe Protein
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding the biological role of HupE protein. Techniques such as targeted gene deletions, insertions, and site-directed mutagenesis allow for the creation of specific genetic alterations to study the impact on HupE function and related phenotypes like hydrogenase activity. nih.govasm.orgaddgene.orgexportersindia.com
Targeted Gene Deletions and Insertions (hupE, hupE2 single and double mutants)
Targeted gene deletion and insertion techniques are used to create null mutations or introduce specific DNA sequences into the genome, allowing researchers to study the necessity and sufficiency of hupE and hupE2 genes for hydrogenase activity and nickel transport. nih.govasm.orgaddgene.org
In Rhizobium leguminosarum, targeted deletions in the hupE gene have been generated to assess its role in hydrogen uptake. One method involves the use of the phage λ Red recombinase system, where a selectable marker gene (e.g., kanamycin (B1662678) resistance) is amplified with primers homologous to regions flanking the hupE gene and then introduced into the strain via electroporation to replace the target gene. nih.gov The resistance gene can subsequently be removed using a FLP recombinase. nih.gov Another approach utilizes suicide vectors and counter-selection systems, such as the sacB system, to facilitate homologous recombination and gene replacement. nih.gov
Studies have focused on creating single mutants in hupE and hupE2, as well as double mutants (hupE hupE2), to differentiate the roles of these two genes, which share amino acid sequence identity. nih.govasm.org For example, a R. leguminosarum double mutant strain, SPF22A (hupE hupE2), exhibited reduced hydrogenase activity in free-living cells, a phenotype that could be restored by nickel supplementation. nih.govasm.org This indicates a role for both genes in providing nickel for hydrogenase function.
Data from mutant studies can be presented in tables to summarize the impact of specific gene deletions on hydrogenase activity under different conditions.
| Strain | Relevant Genotype | Hydrogenase Activity (Free-living cells) | Hydrogenase Activity (Symbiotic cells, Lentil) | Hydrogenase Activity (Symbiotic cells, Pea) |
| Wild-type | hupE hupE2 | High | High | High |
| hupE mutant | ΔhupE | Reduced | Reduced | High |
| hupE2 mutant | ΔhupE2 | Not specified in source | Not specified in source | Not specified in source |
| hupE hupE2 mutant | ΔhupE ΔhupE2 | Reduced (Complemented by Ni) | Low | Not specified in source |
Insertions can also be used to disrupt gene function through insertion mutagenesis, as demonstrated in Azotobacter chroococcum where insertion mutations in hupD and hupE were shown to be essential for hydrogenase activity. nih.gov CRISPR-Cas9 technology is another powerful tool for targeted gene editing, enabling the introduction of insertions or deletions at specific genomic loci. addgene.orgfrontiersin.orgneb.comfrontiersin.orgresearchgate.net
Site-Directed Mutagenesis for Residue Functionality
Site-directed mutagenesis is employed to introduce specific point mutations within the hupE gene, allowing researchers to investigate the role of individual amino acid residues in protein structure, function, and nickel transport activity. nih.govasm.orgpsu.edunih.govfrontiersin.orgpatsnap.com
In studies on R. leguminosarum HupE, site-directed mutagenesis of histidine residues has been performed. nih.govnih.govasm.org This was achieved by designing complementary oligonucleotides with specific nucleotide substitutions to generate desired amino acid changes, followed by PCR amplification and transformation into host cells. nih.gov Analysis of these mutants revealed that specific histidine motifs (HX₅DH and FHGX[AV]HGXE) are crucial for HupE functionality. nih.govasm.orgtcdb.org
Site-directed mutagenesis helps in identifying critical residues involved in substrate binding, transport, or protein stability. psu.edunih.govfrontiersin.orgpatsnap.com For instance, mutating residues within predicted transmembrane domains can provide insights into how HupE facilitates nickel translocation across the membrane.
Complementation Studies
Complementation studies are performed to confirm that an observed phenotype in a mutant strain is indeed caused by the mutation in the target gene. This involves introducing a functional copy of the wild-type gene into the mutant strain and observing the restoration of the wild-type phenotype. nih.govasm.org
For HupE, complementation studies have been conducted by introducing plasmids containing the wild-type hupE gene into hupE mutant strains of R. leguminosarum. nih.govnih.govasm.org Restoration of hydrogenase activity or nickel transport capacity in the complemented strains provides evidence that the hupE gene is responsible for these functions. nih.govasm.org Similarly, complementation studies with hupE2 have helped to understand its contribution to nickel transport and hydrogenase activity. nih.govasm.org
Gene Expression and Regulation Studies
Understanding the expression patterns and regulatory mechanisms of the hupE gene is crucial for comprehending when and where HupE protein is produced. These studies often involve quantifying mRNA levels and analyzing the DNA regions that control gene transcription. nih.govexportersindia.commdpi.com
Quantitative Polymerase Chain Reaction (qPCR/RT-qPCR)
Quantitative Polymerase Chain Reaction (qPCR), particularly Reverse Transcription qPCR (RT-qPCR), is a widely used technique to measure the amount of specific mRNA transcripts in a sample, providing insights into gene expression levels. exportersindia.commdpi.comneb.comsigmaaldrich.cnneb.comthermofisher.comnih.gov RT-qPCR involves converting RNA to complementary DNA (cDNA) using reverse transcriptase, followed by qPCR amplification and detection using fluorescent dyes or probes. neb.comsigmaaldrich.cnneb.comthermofisher.com
RT-qPCR can be used to determine the expression levels of hupE and hupE2 genes under different growth conditions (e.g., varying nickel concentrations, oxygen levels) or in different cellular states (e.g., free-living vs. symbiotic). mdpi.com This helps researchers understand the environmental cues and regulatory factors that influence HupE production. For example, RT-qPCR has shown that the expression of hypE (a gene functionally related to hydrogenase maturation, sometimes discussed in the context of HupE due to involvement in nickel-iron hydrogenases) can be significantly up-regulated during nodule development in Mesorhizobium huakuii. mdpi.comresearchgate.net
Data from RT-qPCR experiments can be presented to show relative gene expression levels, often normalized against a reference gene.
| Sample Condition | hupE Expression Level (Relative Units) | hupE2 Expression Level (Relative Units) |
| Condition A | X | Y |
| Condition B | X' | Y' |
| Condition C | X'' | Y'' |
Note: This is an illustrative table. Actual data would include specific conditions and quantitative results.
Promoter Analysis and Reporter Gene Assays
Promoter analysis and reporter gene assays are used to identify and characterize the DNA sequences that regulate the transcription of the hupE gene. nih.govmdpi.compromega.comthermofisher.comberthold.comnih.govbmglabtech.com A reporter gene, encoding an easily detectable protein (e.g., luciferase, β-galactosidase), is fused to the promoter region of interest. promega.comthermofisher.comberthold.combmglabtech.com This construct is then introduced into cells, and the activity of the reporter protein is measured as an indirect indicator of promoter activity. promega.comthermofisher.comberthold.combmglabtech.com
In R. leguminosarum, the hupE gene is part of the hup gene cluster and its expression is controlled by the hydrogenase structural gene promoter, which is NifA-dependent and drives symbiotic expression. nih.govresearchgate.net However, hupE2 has an independent promoter. researchgate.net By creating fusions between different regions of the hupE or hupE2 promoter and a reporter gene, researchers can pinpoint specific regulatory elements and transcription factor binding sites that influence their expression. promega.comthermofisher.comberthold.combmglabtech.com This can involve creating a series of deletion constructs of the promoter region fused to the reporter gene and testing their activity in cells grown under various conditions or in different genetic backgrounds (e.g., in regulatory mutant strains).
Reporter gene assays are valuable for studying how cis-acting elements (DNA sequences) and trans-acting factors (proteins like transcription factors) regulate gene expression. promega.comthermofisher.comnih.gov
Protein Expression and Purification
The study of HupE protein often requires obtaining sufficient quantities of the protein in a purified form. This is typically achieved through recombinant protein technology, involving the expression of the hupE gene in a suitable host system followed by purification steps. nih.govresearchgate.netthermofisher.com
Heterologous Expression Systems (e.g., Escherichia coli)
Heterologous expression, where the hupE gene from one organism is expressed in a different host, is a common strategy for producing recombinant HupE protein. Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, ease of genetic manipulation, and well-established expression systems. nih.govresearchgate.netasm.orgprotocols.ioplos.org Expression in E. coli allows for the production of HupE in controlled laboratory conditions, facilitating its isolation and characterization. Studies have shown that expressing hupE from R. leguminosarum in E. coli mutant strains deficient in nickel transport can restore hydrogenase activity and nickel uptake, providing evidence for HupE's function. nih.govnih.govresearchgate.netasm.org
Recombinant Protein Production for Biochemical and Structural Studies
Recombinant production of HupE is crucial for detailed biochemical and structural investigations. nih.govresearchgate.netepfl.chnih.gov Producing purified recombinant HupE allows researchers to study its intrinsic properties, such as its interaction with nickel, its membrane localization, and its potential enzymatic activities in isolation or reconstituted systems. Various strategies are employed for recombinant protein production, including the use of expression vectors with inducible promoters and affinity tags to facilitate purification. nih.govthermofisher.com The choice of expression system and purification protocol can significantly impact the yield, solubility, and activity of the recombinant protein. nih.govresearchgate.netplos.org
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are essential for characterizing the function of HupE protein. These assays measure specific activities related to its proposed roles in nickel transport and its influence on hydrogenase function. nih.govnih.govresearchgate.netasm.orgwikipedia.orgnih.gov
Hydrogenase Activity Measurements
Hydrogenase activity measurements are frequently used to assess the functional consequence of HupE expression, particularly in organisms where HupE is linked to hydrogen uptake hydrogenases. researchgate.netasm.org These assays typically measure the rate of hydrogen consumption or production by cells or purified enzyme preparations. In the context of HupE, measuring hydrogenase activity in hupE mutant strains or in heterologous expression systems expressing HupE can demonstrate the protein's requirement for optimal hydrogenase function. nih.govnih.govresearchgate.netasm.org For instance, studies in R. leguminosarum have shown reduced hydrogenase activity in hupE mutants, which can be restored by nickel supplementation, highlighting HupE's role in nickel provision for the enzyme. nih.govnih.gov
Nickel Transport and Uptake Assays
Direct measurement of nickel transport and uptake is a key method to confirm the permease activity of HupE. nih.govresearchgate.netasm.org These assays often utilize radioactive nickel isotopes (e.g., ⁶³Ni²⁺) to track nickel movement into cells or membrane vesicles expressing HupE. researchgate.net By comparing nickel uptake levels in cells expressing HupE versus control cells or hupE deficient mutants, researchers can quantify the contribution of HupE to nickel transport. nih.govnih.govresearchgate.netasm.org Studies on R. leguminosarum HupE expressed in E. coli have demonstrated its capacity for nickel transport, supporting its proposed role as a nickel permease. nih.govnih.govresearchgate.netasm.orgresearchgate.net Furthermore, comparisons of nickel uptake mediated by HupE and its homologs, such as HupE2, can reveal differences in transport efficiency or specificity. nih.govnih.govresearchgate.netasm.org
| Strain/Condition | HupE Expression | HupE2 Expression | Nickel Uptake Level (Relative) | Hydrogenase Activity (Relative) | Source |
| E. coli nikABCDE mutant (Control) | No | No | Low | Low | nih.govnih.gov |
| E. coli nikABCDE mutant + hupE plasmid | Yes | No | Higher | Restored | nih.govnih.gov |
| E. coli nikABCDE mutant + hupE2 plasmid | No | Yes | Different from HupE | Restored | nih.govnih.gov |
| R. leguminosarum wild-type | Yes | Yes | - | High | nih.govnih.gov |
| R. leguminosarumhupE mutant | No | Yes | - | Reduced (free-living) | nih.govnih.gov |
| R. leguminosarumhupEhupE2 double mutant | No | No | - | Reduced (free-living, symbiotic) | nih.govnih.gov |
| R. leguminosarumhupEhupE2 double mutant + Ni supplementation | No | No | - | Complemented | nih.govnih.gov |
Note: Relative levels are based on qualitative descriptions in the source material and are intended for comparative illustration.
Analysis of Cyano Group Synthesis
HupE plays a critical role in the biosynthesis of the cyanide (CN) ligands that are coordinated to the active site iron in [NiFe] hydrogenases. Along with the protein HypF, HupE catalyzes this essential step in hydrogenase maturation. HupE is specifically responsible for the ATP-dependent dehydration of a carbamoyl (B1232498) moiety attached to its C-terminal cysteine residue, converting it into a cyano group. ebi.ac.uk, ebi.ac.uk, uniprot.org, mdpi.com This synthesized cyano group is subsequently transferred from HupE to a complex involving HypC and HypD, or HybG and HypD, to modify the iron atom in the hydrogenase active site. uniprot.org, mdpi.com
Studies investigating HupE's role in cyano group synthesis often involve biochemical assays to measure its carbamoyl dehydratase activity. Mutational analysis, particularly targeting residues in the putative nucleoside triphosphate binding region, has demonstrated the essentiality of certain amino acids, such as Asp83 in E. coli HypE, for ATPase activity, which is coupled to the dehydration reaction. mdpi.com, nih.gov The formation of ternary complexes, such as the HypCDE complex, has been shown to induce conformational changes in HupE, facilitating the transfer of the cyanide. mdpi.com Analysis of hypE mutant strains has revealed a lack of hydrogenase activity, further underscoring the indispensable function of HupE in this process. mdpi.com
Structural Biology Approaches
Determining the three-dimensional structure of HupE and its complexes is fundamental to understanding its mechanism of action. Various structural biology techniques provide detailed views of the protein's architecture and how it interacts with substrates and partner proteins.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a primary technique used to elucidate the atomic structure of HupE. This method involves obtaining well-ordered crystals of the protein and then diffracting X-rays through them. The resulting diffraction pattern is used to computationally reconstruct the electron density map, from which the protein's three-dimensional structure is built.
Crystal structures of HupE from different organisms have been determined, providing significant insights into its domain organization and active site architecture. For instance, crystal structures of HypE from Desulfovibrio vulgaris have been solved in both the apo form (PDB ID: 2Z1T) and in complex with ATP (PDB ID: 2Z1U), at resolutions of 2.60 Å and 2.00 Å, respectively. rcsb.org, rcsb.org These structures revealed that the C-terminal cysteine residue, which is carbamoylated prior to cyano group synthesis, is buried within the protein and located near the gamma-phosphate of bound ATP, suggesting that conformational changes are necessary for substrate access and catalysis. rcsb.org
The structure of human HYPE, a related eukaryotic FIC-domain containing protein, has also been determined by X-ray crystallography (e.g., PDB ID: 4U04). rcsb.org, nih.gov These studies have shown that human HYPE forms stable dimers and possesses TPR-motifs potentially involved in protein-protein interactions. rcsb.org, nih.gov Structural comparisons of E. coli HypE with other proteins, such as ThiL and PurM, have helped propose specific residues involved in interactions with the carbamoyl group, magnesium ions, and ATP, and have informed the postulation of a reaction mechanism for the dehydration of the thiocarbamate intermediate. nih.gov
Data for some deposited HupE structures are available in public databases like the RCSB PDB, including diffraction data associated with specific PDB IDs. rcsb.org, rcsb.org, worktribe.com
Computational Protein Structure Prediction
AlphaFold Applications
AlphaFold, an artificial intelligence system developed by Google DeepMind, has significantly advanced the field of protein structure prediction, achieving accuracy comparable to experimental methods for many proteins. quantumzyme.coma16z.comebi.ac.uk The AlphaFold Protein Structure Database contains predicted models for a vast number of proteins, including entries for "HupE / UreJ protein". ebi.ac.ukebi.ac.uk This allows researchers to access predicted 3D structures of HupE from various organisms, providing a structural basis for understanding its function and interactions, even in the absence of experimentally determined structures. While AlphaFold provides highly accurate predictions, particularly for single proteins, it is important to note that it is a computational tool and not a replacement for experimental techniques like X-ray crystallography or cryo-electron microscopy. quantumzyme.com AlphaFold 3, a more recent version, can also predict the structures of protein complexes with other molecules, which could be valuable for studying HupE interactions. wikipedia.org
Protein Interaction and Complex Formation Analysis
Understanding the interactions of HupE with other proteins is essential for elucidating its role in hydrogenase maturation and other cellular processes. Several techniques are employed for this purpose. mdpi.coma16z.comsanger.ac.ukamericanpharmaceuticalreview.comlabinsights.nlchromatographyonline.com
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a widely used technique for separating proteins based on their size in solution. americanpharmaceuticalreview.comchromatographyonline.comlcms.cznih.gov This method is valuable for analyzing the native state of proteins and identifying potential aggregation or complex formation. chromatographyonline.comnih.gov In the context of HupE, SEC has been used to investigate its association with other proteins, such as HypF, suggesting the formation of a complex. nih.govnih.gov SEC can help determine the stoichiometry and molecular weights of protein complexes. nih.govnih.gov Advances in SEC, such as the use of smaller particles and optimized columns, have improved resolution and throughput for analyzing macromolecular proteins and aggregates. americanpharmaceuticalreview.comlcms.cz
Co-Immunoprecipitation (Co-IP) and pull-down assays are affinity-based techniques used to identify protein-protein interactions. labinsights.nlthermofisher.comsigmaaldrich.comcreative-proteomics.combio-rad-antibodies.com Co-IP utilizes specific antibodies to isolate a target protein and any interacting partners from a cell lysate under non-denaturing conditions, preserving physiological interactions. labinsights.nlthermofisher.comcreative-proteomics.combio-rad-antibodies.com Pull-down assays typically employ a tagged bait protein immobilized on a solid support to capture interacting prey proteins from a mixture. labinsights.nlsigmaaldrich.comcreative-proteomics.com Both methods are effective for studying stable protein-protein interactions and can be used to confirm predicted interactions or discover novel ones. labinsights.nlcreative-proteomics.com The captured proteins can then be analyzed by techniques like Western blotting or mass spectrometry. labinsights.nlsigmaaldrich.comcreative-proteomics.combio-rad-antibodies.com
Mass spectrometry-based proteomics is a powerful approach for identifying proteins in a sample and can be coupled with affinity purification techniques like Co-IP or pull-down assays to identify protein interaction partners. ebi.ac.ukbio-rad-antibodies.comresearchgate.netebi.ac.ukplos.orguta.educreative-proteomics.comnih.gov After isolating protein complexes using Co-IP or pull-down, the proteins within the complex are typically digested into peptides, which are then analyzed by mass spectrometry. ebi.ac.uknih.gov This allows for the identification of the proteins that were pulled down with the bait protein, revealing potential interaction partners. ebi.ac.ukcreative-proteomics.com This approach is particularly useful for identifying novel interacting proteins and characterizing the composition of protein complexes. ebi.ac.ukcreative-proteomics.comnih.gov
Mass Spectrometry-Based Proteomics for Interaction Partners
Physiological and Phenotypic Characterization
Physiological and phenotypic characterization involves studying the function of HupE protein in living organisms and observing the effects of its presence or absence on cellular and organismal traits. researchgate.netresearchgate.netnih.gov Studies on Mesorhizobium huakuii have shown that a mutation in the hypE gene (encoding a hydrogenase maturation protein homologous to HupE) severely impaired symbiotic nitrogen fixation, leading to abnormal nodulation phenotypes and a significant reduction in nitrogen fixation capacity. mdpi.comresearchgate.net These abnormal nodules were smaller and contained disintegrating, prematurely senescent bacteroids. mdpi.comresearchgate.net Proteomic analysis of the hypE mutant revealed differential expression of numerous proteins involved in stress response, virulence, transporter activity, and energy and nitrogen metabolism, indicating the pleiotropic effects of HypE. mdpi.comresearchgate.net
Table 1: Phenotypic Effects of hypE Mutation in Mesorhizobium huakuii
| Phenotype Characteristic | Wild-Type | hypE Mutant | Significance | Citation |
| Symbiotic Nitrogen Fixation | Normal | Severely Impaired | Significant | mdpi.comresearchgate.net |
| Nodulation Phenotype | Normal | Abnormal (smaller, defective) | Significant | mdpi.comresearchgate.net |
| Nitrogen Fixation Capacity | 100% | ~53% | >47% reduction | mdpi.comresearchgate.net |
| Bacteroid Appearance in Nodules | Healthy | Disintegrating, Senescent | Significant | mdpi.comresearchgate.net |
Table 2: Effect of HupE/HupE2 on Hydrogenase Activity in R. leguminosarum
| Strain/Condition | Hydrogenase Activity Level | Complementation by Nickel | Citation |
| Wild-type | Normal | N/A | researchgate.netnih.gov |
| hupE hupE2 double mutant (free-living) | Reduced | Yes | researchgate.netnih.gov |
| hupE hupE2 double mutant (lentil bacteroids) | Low | N/A | nih.gov |
| hupE hupE2 double mutant (pea bacteroids) | Normal | N/A | nih.gov |
These studies collectively demonstrate that HupE is indispensable for efficient hydrogen metabolism and symbiotic nitrogen fixation in these bacteria, impacting various aspects of their physiology and interaction with host plants. mdpi.comontosight.airesearchgate.netnih.govasm.org
Analysis of Nitrogen Fixation Capacity
The primary function linked to the Hup system, in which HupE is a component, is the recycling of hydrogen produced during nitrogen fixation. Therefore, assessing the nitrogen fixation capacity of bacteria with altered HupE function is a key methodology. This is commonly evaluated by measuring nitrogenase activity, often using the acetylene (B1199291) reduction assay asm.org. In this assay, acetylene is reduced to ethylene (B1197577) by nitrogenase, and the amount of ethylene produced is quantified using gas chromatography.
Studies on Mesorhizobium huakuii with a mutation in the hypE gene (encoding a hydrogenase maturation protein, also involved in hydrogenase function) showed a significant reduction in nitrogen fixation capacity, highlighting the importance of a functional hydrogenase system for efficient nitrogen fixation mdpi.comnih.govnih.gov. Specifically, a hypE mutant displayed a 47% reduction in nitrogen fixation capacity compared to the wild-type strain mdpi.comnih.govnih.gov. While this study focused on HypE, it demonstrates the methodology used to link hydrogenase system components to nitrogen fixation efficiency.
In Rhizobium leguminosarum, a double mutant lacking both hupE and a homologous gene, hupE2, exhibited reduced levels of hydrogenase activity in free-living cells, which could be restored by nickel supplementation nih.govnih.govasm.org. This indicates that HupE is involved in providing nickel for hydrogenase synthesis, indirectly impacting the potential for hydrogen recycling during symbiosis. Heterologous expression of the R. leguminosarum Hup system in other Rhizobium species also showed reduced hydrogen uptake in the absence of hupE, further supporting its role in hydrogen uptake under symbiotic conditions nih.govnih.govasm.org.
Nodulation Phenotype Assessment
The symbiotic relationship between rhizobia and legumes leads to the formation of root nodules, specialized organs where nitrogen fixation occurs. Alterations in genes involved in the Hup system, including hupE, can affect the development and function of these nodules. Assessing the nodulation phenotype involves examining the number, size, and structure of nodules formed on the host plant roots.
In Mesorhizobium huakuii, a hypE mutant formed smaller, abnormal nodules compared to the wild-type strain mdpi.comnih.govnih.gov. While the number of nodules at later stages of development might not be statistically different, the quality and effectiveness of these nodules in fixing nitrogen are compromised nih.gov. This suggests that a functional hydrogenase system, supported by proteins like HypE, is critical for proper nodule development and symbiotic efficiency mdpi.comnih.govnih.gov. Methodologies include counting nodule numbers and measuring nodule size and dry weight at different time points post-inoculation mdpi.com.
Bacteroid Development and Senescence Studies
Within the root nodules, rhizobial cells differentiate into bacteroids, the specialized form capable of fixing nitrogen. The longevity and health of these bacteroids are crucial for sustained nitrogen fixation. Studying bacteroid development and senescence involves microscopic examination and analysis of cellular processes within the bacteroids during nodule aging.
Oxidative Stress Response Assays
Nitrogen fixation is an oxygen-sensitive process, and the nodule environment involves complex oxygen regulation. Reactive oxygen species (ROS) are generated during metabolic processes and stress responses in both the plant host and the bacteroids nih.govmdpi.com. The Hup system, by consuming hydrogen and potentially influencing redox balance, may play a role in managing oxidative stress within the nodule.
Assessing the oxidative stress response in the context of HupE function can involve measuring levels of ROS or evaluating the activity of antioxidant enzymes. The Mesorhizobium huakuiihypE mutant displayed decreased antioxidative capacity under hydrogen peroxide-induced oxidative damage mdpi.comnih.govnih.gov. This suggests that a functional hydrogenase system contributes to the bacterium's ability to cope with oxidative stress, which is relevant in the microaerobic environment of the nodule mdpi.comnih.govnih.gov. Assays for oxidative stress can include detecting reactive oxygen species or measuring the ratio of reduced to oxidized glutathione (B108866) promega.com.
Computational Modeling of Reaction Mechanisms
Computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating protein structure, dynamics, and reaction mechanisms at an atomic level mdpi.comwustl.edu. While the provided search results specifically mentioning computational modeling nih.govnih.gov refer to the human protein HYPE (Huntingtin-associated yeast-interacting protein E) and its AMPylation reaction mechanism rather than Rhizobium HupE, these methodologies are broadly applicable to studying protein function.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties mdpi.comrsc.orgrsc.orgsouthampton.ac.ukuniversite-paris-saclay.fr. In the context of proteins, DFT can be used to study reaction mechanisms, analyze the electronic environment of active sites, and calculate energy barriers for chemical transformations rsc.orgrsc.orgsouthampton.ac.uk.
For the human protein HYPE, DFT calculations were used to determine the detailed catalytic AMPylation mechanisms, exploring different coordination configurations of the metal center (Mg²⁺) and identifying key residues involved in the reaction nih.govnih.gov. These calculations can provide insights into the transition states and energy profiles of enzymatic reactions nih.govnih.gov. Although specific DFT studies on the nickel transport mechanism of Rhizobium HupE were not found in the provided search results, DFT could theoretically be applied to investigate the nickel binding site, the mechanism of nickel translocation across the membrane, and the interaction of HupE with its nickel substrate.
Molecular Dynamics (MD) Simulations
MD simulations are computational methods that simulate the physical movements of atoms and molecules over time mdpi.comresearchgate.netmpg.denih.govwustl.edu. By applying classical mechanics principles, MD can provide insights into protein dynamics, conformational changes, and interactions with substrates or other proteins mdpi.comnih.gov.
For the human protein HYPE, MD simulations were used to investigate the role of an inhibitory glutamate (B1630785) residue in regulating the AMPylation reaction nih.govnih.gov. MD simulations can reveal how protein structure fluctuates and how these fluctuations might influence function or regulation mdpi.comnih.gov. While specific MD simulations of Rhizobium HupE were not found in the provided search results, MD could be used to study the flexibility of the protein's transmembrane domains, the dynamics of the nickel binding site, and how lipid bilayer interactions might affect its transport activity. MD simulations are also used to explore protein-ligand binding and protein-protein interactions mdpi.comnih.gov.
Future Directions and Emerging Research Avenues for Hupe Protein
Comprehensive Structural Characterization of HupE in Native Membrane Environments
Determining the high-resolution structure of HupE in its native membrane environment is critical for understanding its transport mechanism. Membrane proteins are notoriously challenging to crystallize, and their structure and function can be influenced by the surrounding lipid bilayer. nih.govmdpi.com While predicted topological models exist suggesting HupE contains six transmembrane domains, experimental validation of this structure in a lipid bilayer context is needed. mdpi.comresearchgate.netresearchgate.net Advanced techniques such as solid-state NMR spectroscopy and cryo-electron microscopy are becoming increasingly powerful for studying membrane proteins in more native-like conditions. nih.govmdpi.comhfsp.orgnih.gov Applying these methods to HupE could provide insights into the arrangement of its transmembrane helices, the location of its substrate-binding sites, and how conformational changes facilitate nickel translocation across the membrane. mdpi.comescholarship.org
Dissection of Dynamic Conformational Changes During Hydrogenase Maturation
HupE is an essential accessory protein in the maturation of [NiFe] hydrogenases, participating in the synthesis of cyanide ligands for the active site. nih.govasm.orgnih.gov This process involves interactions with other Hyp proteins, such as HypF, and conformational changes are known to occur during these interactions. nih.govasm.orgnih.gov Future research should focus on dissecting the dynamic conformational changes that HupE undergoes during its interaction with other maturation partners and during the process of nickel delivery to the nascent hydrogenase. Techniques like time-resolved structural methods or advanced spectroscopic approaches could capture these transient states and provide a movie-like view of HupE's role in the maturation pathway. Understanding these dynamics is crucial for a complete picture of how the complex hydrogenase active site is assembled.
Identification of Novel Interaction Partners Beyond Hyp Proteins
While interactions between HupE and Hyp proteins like HypF, HypC, and HypD have been established, it is possible that HupE interacts with other cellular factors beyond the core hydrogenase maturation machinery. nih.govasm.org Identifying novel interaction partners could reveal additional roles for HupE in cellular processes, such as broader metal homeostasis, protein quality control, or integration with other metabolic pathways. nih.govnih.govplos.orgfrontiersin.org Techniques like cross-linking followed by mass spectrometry, yeast two-hybrid screens, or pull-down assays coupled with proteomics could be employed to discover these new interaction partners. nih.gov Understanding this expanded interaction network would provide a more holistic view of HupE's function within the cell.
Investigation of HupE's Role in Diverse Microbial Ecologies and Biotechnological Applications
HupE homologs are found in various bacteria, suggesting its importance across different microbial ecologies. mdpi.comresearchgate.net Future research should explore the specific roles of HupE in diverse environments, including different soil types, aquatic systems, and host-associated microbiomes. numberanalytics.comresearchgate.net Understanding how HupE function varies in these different contexts can provide insights into microbial adaptation and community dynamics. Furthermore, investigating HupE in microbes relevant to biotechnology, such as those involved in biofuel production or bioremediation, could reveal new avenues for utilizing hydrogenase activity in industrial processes. numberanalytics.comwjarr.comresearchgate.net For instance, manipulating HupE activity might enhance hydrogen production or uptake in engineered microbial strains. researchgate.net
Engineering HupE for Enhanced Hydrogenase Activity in Agricultural Systems
In symbiotic nitrogen-fixing bacteria, enhancing hydrogen uptake through the Hup system can improve the efficiency of nitrogen fixation and benefit plant growth. ontosight.aifrontiersin.org Engineering HupE for increased nickel transport or improved interaction with hydrogenase maturation partners could lead to enhanced hydrogenase activity in agricultural strains. nih.gov This could involve directed evolution or rational design approaches to modify HupE's sequence or expression levels. nih.gov Introducing or optimizing HupE in rhizobial strains that lack or have inefficient Hup systems could be a strategy to improve crop yields in a sustainable manner, reducing the need for nitrogen fertilizers. frontiersin.orgnih.govnih.gov Research in this area would require field trials and evaluation of the engineered strains' performance in symbiosis with relevant legume crops. frontiersin.org
Development of Advanced Computational Models for HupE Mechanism Prediction
Computational approaches, such as molecular dynamics simulations, protein-protein docking, and machine learning algorithms, can complement experimental studies by providing predictive insights into HupE's structure, dynamics, and interactions. frontiersin.orgnih.govkeele.ac.ukmdpi.comresearchgate.netmdpi.com Developing advanced computational models specifically for HupE could help predict the effects of mutations on its function, simulate nickel transport across the membrane, and model its interactions with other proteins involved in hydrogenase maturation. nih.govmdpi.commdpi.com These models can guide experimental design and accelerate the discovery of key residues or regions important for HupE activity and regulation. nih.govkeele.ac.ukmdpi.com Integrating structural, biochemical, and genetic data into these models will be crucial for building accurate and predictive representations of HupE's mechanisms.
Q & A
Q. What is the primary functional role of hupE protein in hydrogenase maturation?
hupE is a hydrogenase accessory protein critical for the maturation of functional hydrogenases, particularly in nickel uptake and incorporation into hydrogenase active sites. Experimental approaches to validate its role include:
- Gene knockout studies : Disrupting hupE in Rhizobium leguminosarum and Microcystis aeruginosa leads to loss of hydrogenase activity, confirming its necessity .
- Sequence homology analysis : Compare conserved domains (e.g., histidine-rich motifs in transmembrane regions) across species using tools like BLAST or InterPro .
Q. How can researchers distinguish hupE from paralogs like hupE2 in genomic studies?
- Phylogenetic clustering : Construct gene trees using alignment tools (e.g., MAFFT) to resolve evolutionary relationships among hupE paralogs .
- Functional redundancy assays : Test nickel transport efficiency in strains lacking specific paralogs (e.g., hupE vs. hupE2 in R. leguminosamar) .
Q. What experimental methods are used to confirm hupE’s involvement in nickel uptake?
- ICP-MS (Inductively Coupled Plasma Mass Spectrometry) : Quantify intracellular nickel levels in wild-type vs. hupE mutants .
- Radiolabeled nickel uptake assays : Track ⁶³Ni absorption kinetics in bacterial cultures .
Advanced Research Questions
Q. How to resolve contradictory annotations of hupE across databases (e.g., HypE vs. NifU-like protein)?
- Structural alignment : Use tools like RUPEE (pure geometric protein structure search) to compare hupE against reference structures (e.g., HypE in TIGR02124) and resolve misannotations .
- Consensus scoring : Integrate similarity scores (e.g., MAE_17660 vs. MAE_17650: 0.746) with functional data (e.g., hydrogenase activity assays) .
Q. What strategies address conflicting data on conserved motifs in hupE (e.g., HX5DH vs. FHGX[AV]HGXE)?
- Site-directed mutagenesis : Replace histidine residues in motifs and assess nickel transport efficiency .
- Molecular dynamics simulations : Model motif conformations under varying pH/nickel concentrations to identify binding dynamics .
Q. How to design experiments to validate hupE’s interaction with hydrogenase subunits (e.g., HypA/HypB)?
- Bacterial two-hybrid systems : Screen for protein-protein interactions using split-ubiquitin assays .
- Crosslinking mass spectrometry : Identify proximity-based interactions in M. aeruginosa cell lysates .
Q. Why do similarity scores for hupE homologs vary significantly (e.g., 0.478–0.746)?
- Domain-specific alignment : Use focused alignment on transmembrane regions (TMDs I and IV) to reduce noise from variable loops .
- Evolutionary rate analysis : Compare dN/dS ratios to distinguish conserved vs. divergent regions .
Methodological Resources
- Structural analysis : RUPEE tool for geometric protein structure matching (https://github.com/rayoub/rupee ) .
- Data repositories : Human ProteinPedia for cross-referencing experimental data (e.g., PTMs, interactions) .
- Standardization : Follow MIAPE guidelines for proteomics experiments to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
